molecular formula C62H76Cl2N4P4Si4Zn3 B3357337 zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide CAS No. 7234-76-6

zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide

Cat. No.: B3357337
CAS No.: 7234-76-6
M. Wt: 1380.6 g/mol
InChI Key: HVEVYGBCWZDWOS-UHFFFAOYSA-L
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Description

The compound “zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide” is a complex organometallic compound It features a zinc center coordinated with chlorozinc and a unique ligand structure involving diphenyl(trimethylsilylimino)-λ5-phosphanyl and trimethylsilylazanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide” typically involves the reaction of zinc chloride with the corresponding ligand precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The ligands are synthesized separately and then combined with zinc chloride in a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography and ensuring the stability of the compound during storage and transportation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus centers.

    Reduction: Reduction reactions can occur, especially involving the zinc center.

    Substitution: The ligand groups can participate in substitution reactions, where one ligand is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or other nucleophiles can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce zinc hydrides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique ligand structure allows for fine-tuning of its catalytic properties.

Biology

In biological research, the compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar organometallic complexes in biological environments.

Medicine

Potential applications in medicine include its use as a precursor for developing new pharmaceuticals, particularly those involving metal-based drugs. Its ability to interact with biological molecules makes it a candidate for drug design and delivery systems.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. Its catalytic properties are also valuable in industrial chemical processes.

Mechanism of Action

The mechanism by which “zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide” exerts its effects involves coordination chemistry. The zinc center interacts with various substrates, facilitating reactions through coordination and activation of the substrates. The ligand structure provides stability and specificity to the compound, allowing it to target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triazolo ring compounds: Compounds with triazolo ring structures used in various chemical applications.

Uniqueness

What sets “zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide” apart is its unique ligand structure, which provides specific catalytic properties and stability. The combination of zinc with these ligands allows for versatile applications in different fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C31H38N2P2Si2.2ClH.3Zn/c2*1-36(2,3)32-34(28-19-11-7-12-20-28,29-21-13-8-14-22-29)27-35(33-37(4,5)6,30-23-15-9-16-24-30)31-25-17-10-18-26-31;;;;;/h2*7-26H,1-6H3;2*1H;;;/q2*-2;;;3*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEVYGBCWZDWOS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-]P(=[C-]P(=N[Si](C)(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[Si](C)(C)[N-]P(=[C-]P(=N[Si](C)(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl[Zn+].Cl[Zn+].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H76Cl2N4P4Si4Zn3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50413262
Record name Chlorozinc(1+) zinc 5,5-dimethyl-1,1,3,3-tetraphenyl-N-(trimethylsilyl)-4-aza-1lambda~5~,3lambda~5~-diphospha-5-silahexa-1,3-dien-2-id-1-aminide (2/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7234-76-6
Record name Chlorozinc(1+) zinc 5,5-dimethyl-1,1,3,3-tetraphenyl-N-(trimethylsilyl)-4-aza-1lambda~5~,3lambda~5~-diphospha-5-silahexa-1,3-dien-2-id-1-aminide (2/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50413262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide
Reactant of Route 2
zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide
Reactant of Route 3
zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide
Reactant of Route 4
zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide
Reactant of Route 5
zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide
Reactant of Route 6
zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide

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